molecular formula C13H11NO2S B1589406 2-((2-Aminophenyl)thio)benzoic acid CAS No. 54920-98-8

2-((2-Aminophenyl)thio)benzoic acid

Cat. No.: B1589406
CAS No.: 54920-98-8
M. Wt: 245.3 g/mol
InChI Key: RMNTUOAOPRWVLP-UHFFFAOYSA-N
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Description

2-((2-Aminophenyl)thio)benzoic acid is an organic compound with the molecular formula C₁₃H₁₁NO₂S and a molecular weight of 245.30 g/mol. It is known for its role in the preparation of cyclic sulfonium ylides and has applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-((2-Aminophenyl)thio)benzoic acid involves the reaction of benzoic acid derivatives with o-aminophenol. This process typically includes dynamic equilibrium processes and the formation of 2-aminophenyl benzoate as an intermediate. Industrial production methods may involve bulk custom synthesis and procurement.

Chemical Reactions Analysis

2-((2-Aminophenyl)thio)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly involving the amino and thio groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((2-Aminophenyl)thio)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used in the preparation of cyclic sulfonium ylides and other complex organic synthesis mechanisms.

    Biology: The compound has been studied as a potential inhibitor of enzymes such as thiopurine methyltransferase.

    Medicine: It has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals.

    Industry: The compound is used in the biosynthesis of natural products and has applications in the food industry as a preservative due to its antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of 2-((2-Aminophenyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-((2-Aminophenyl)thio)benzoic acid can be compared with other similar compounds, such as:

    2-Aminothiophenol: Used in the synthesis of benzothiazole derivatives.

    Benzoic acid derivatives: These compounds share similar chemical properties and applications in organic synthesis.

The uniqueness of this compound lies in its specific structure and the range of reactions it can undergo, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-(2-aminophenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNTUOAOPRWVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449746
Record name 2-((2-Aminophenyl)thio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54920-98-8
Record name 2-((2-Aminophenyl)thio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54920-98-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-((2-nitrophenyl)thio)benzoic acid, prepared as described in the previous step, (43.3 g, 0.157 mol) in ethyl acetate (500 mL) was added Pd/C (8 g). The reaction solution was stirred at room temperature overnight under hydrogen gas atmosphere. The mixture was filtered and concentrated to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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